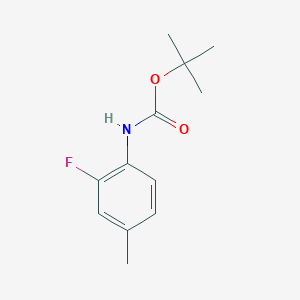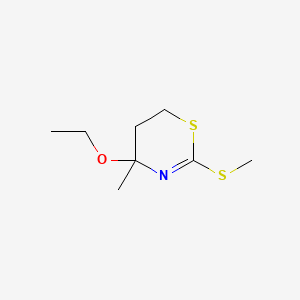
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxymethyl group at the 4th position, and a methyl group at the 6th position on the quinolinone ring. These structural modifications contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinolinones.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, which can further undergo additional modifications to yield a wide range of derivatives .
Scientific Research Applications
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting hydroxyl radicals and DNA damage.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as biodegradable polymers and optical materials.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, its ability to act as a fluorescent probe is due to its interaction with hydroxyl radicals, leading to fluorescence emission. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methyl-2(1H)-quinolone: A similar compound with a hydroxy group at the 7th position and a methyl group at the 4th position.
7-Hydroxy-4-methylcoumarin: Another related compound with a coumarin structure and similar functional groups.
Uniqueness
2(1H)-Quinolinone, 7-hydroxy-4-(methoxymethyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group at the 4th position and the combination of hydroxy and methyl groups at the 7th and 6th positions, respectively, differentiate it from other quinolinone derivatives.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
7-hydroxy-4-(methoxymethyl)-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO3/c1-7-3-9-8(6-16-2)4-12(15)13-10(9)5-11(7)14/h3-5,14H,6H2,1-2H3,(H,13,15) |
InChI Key |
JCKZAYWKDMRASP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1O)NC(=O)C=C2COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)







![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)

